Biochemical Potency: PF 06726304 Acetate Demonstrates >10-Fold Greater Potency for Wild-Type EZH2 Than EPZ005687 and GSK503
PF 06726304 acetate inhibits wild-type (WT) EZH2 with a Ki of 0.7 nM . In contrast, EPZ005687 exhibits a Ki of 24 nM against WT EZH2 [1], while GSK503 has a Ki of 3 nM (or IC50 of 8 nM) . This represents a 34.3-fold improvement in potency over EPZ005687 and a 4.3-fold improvement over GSK503 at the biochemical level. Such sub-nanomolar potency is critical for achieving complete target engagement at lower compound concentrations, minimizing potential off-target effects in cellular assays.
| Evidence Dimension | Biochemical Inhibition Potency (Ki) for Wild-Type EZH2 |
|---|---|
| Target Compound Data | Ki = 0.7 nM |
| Comparator Or Baseline | EPZ005687: Ki = 24 nM; GSK503: Ki = 3 nM (IC50 = 8 nM) |
| Quantified Difference | PF 06726304 is 34.3-fold more potent than EPZ005687 and 4.3-fold more potent than GSK503 (based on Ki) |
| Conditions | Cell-free biochemical assays using purified EZH2 protein complex; conditions as reported in respective primary publications. |
Why This Matters
Higher biochemical potency enables lower working concentrations in enzymatic assays, reduces compound consumption, and enhances the likelihood of achieving complete target inhibition in complex biological systems.
- [1] Knutson SK, Wigle TJ, Warholic NM, et al. A selective inhibitor of EZH2 blocks H3K27 methylation and kills mutant lymphoma cells. Nat Chem Biol. 2012;8(11):890-896. doi:10.1038/nchembio.1084 View Source
